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Ethyl 7-hydroxycoumarin-4-

carboxylate

Cat. No.: B087006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Ethyl
7-hydroxycoumarin-4-carboxylate, a fluorescent heterocyclic compound of interest in various

scientific and pharmaceutical domains. This document details the expected spectroscopic

characteristics based on data from closely related analogs and outlines the experimental

protocols necessary for its characterization.

Introduction
Ethyl 7-hydroxycoumarin-4-carboxylate belongs to the coumarin family, a class of

compounds widely recognized for their significant biological activities and fluorescent

properties. The structural features of this molecule, including the electron-donating hydroxyl

group and the electron-withdrawing ethyl carboxylate group on the coumarin core, give rise to

distinct spectroscopic signatures. Accurate spectroscopic analysis is paramount for confirming

its chemical identity, assessing its purity, and understanding its photophysical behavior, which

is crucial for its potential applications in areas such as fluorescent probes and drug discovery.
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While a complete, unified dataset for Ethyl 7-hydroxycoumarin-4-carboxylate is not readily

available in a single source, the following tables summarize the expected spectroscopic data

based on the analysis of structurally similar coumarin derivatives. These values provide a

strong reference for the characterization of Ethyl 7-hydroxycoumarin-4-carboxylate.

UV-Visible Absorption and Fluorescence Spectroscopy
7-Hydroxycoumarin derivatives are known for their characteristic absorption in the UV region

and fluorescence emission in the blue region of the spectrum. The exact maxima are solvent-

dependent.

Table 1: UV-Vis Absorption and Fluorescence Data for 7-Hydroxycoumarin Derivatives

Compound Solvent
Absorption
λmax (nm)

Emission
λmax (nm)

Reference

7-Hydroxy-4-

methylcoumarin
Methanol 337 - [1]

7-Hydroxy-4-

methylcoumarin

Water:Methanol

(70:30)
321 - [2]

7-

Hydroxycoumari

n-3-carboxylic

acid

- 352 407 [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra are essential for the structural elucidation of Ethyl 7-
hydroxycoumarin-4-carboxylate. The expected chemical shifts can be inferred from related

structures.

Table 2: 1H NMR Spectroscopic Data for a Closely Related Compound: rac-(7-

Hydroxycoumarin-4-yl)ethylglycine (in DMSO-d6)
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 - - -

H-5 126.57 - -

H-6 113.41 - -

H-8 102.86 - -

-CH2- (ethylglycine

sidechain)
28.95 - -

-CH- (ethylglycine

sidechain)
51.88 - -

-CH2- (ethylglycine

sidechain)
31.07 - -

Note: Data from a related compound is provided as a reference. The chemical shifts for Ethyl
7-hydroxycoumarin-4-carboxylate will differ, particularly at the C4 position and the ethyl ester

group.

Table 3: 13C NMR Spectroscopic Data for a Closely Related Compound: rac-(7-

Hydroxycoumarin-4-yl)ethylglycine (in DMSO-d6)
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Carbon Chemical Shift (δ, ppm)

C-2 169.27

C-3 111.16

C-4 160.67

C-4a 109.91

C-5 126.57

C-6 113.41

C-7 161.72

C-8 102.86

C-8a 155.46

C=O (carboxyl) 170.93

-CH2- (ethylglycine sidechain) 28.95

-CH- (ethylglycine sidechain) 51.88

-CH2- (ethylglycine sidechain) 31.07

Note: Data from a related compound is provided as a reference. The chemical shifts for Ethyl
7-hydroxycoumarin-4-carboxylate will differ, particularly at the C4 position and the ethyl ester

group.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound. For Ethyl 7-hydroxycoumarin-4-carboxylate (C12H10O5), the expected exact

mass is approximately 234.05 g/mol .

Table 4: Mass Spectrometry Data for a Related Compound: 7-Hydroxycoumarin-4-acetic acid

Ion m/z

[M-H]- 219.0299
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Note: Data from a related compound. The molecular ion peak for Ethyl 7-hydroxycoumarin-4-
carboxylate would be different.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of Ethyl 7-
hydroxycoumarin-4-carboxylate.

UV-Visible Absorption Spectroscopy
Objective: To determine the wavelength(s) of maximum absorbance (λmax).

Methodology:

Sample Preparation: Prepare a stock solution of Ethyl 7-hydroxycoumarin-4-carboxylate
in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile) at a

concentration of approximately 1 mg/mL. From the stock solution, prepare a series of

dilutions to a final concentration range of 1-10 µg/mL.

Instrumentation: Use a double-beam UV-Visible spectrophotometer.

Measurement:

Use a matched pair of quartz cuvettes (1 cm path length).

Fill the reference cuvette with the same solvent used for the sample.

Record the absorbance spectrum of the sample solution from 200 to 500 nm.

Identify the wavelength(s) of maximum absorbance.

Fluorescence Spectroscopy
Objective: To determine the excitation and emission maxima and the relative fluorescence

intensity.

Methodology:
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Sample Preparation: Use the same dilute solutions prepared for UV-Vis analysis

(absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).

Instrumentation: Use a spectrofluorometer.

Measurement:

Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.

Scan the emission spectrum across a suitable range (e.g., 350-600 nm).

Identify the wavelength of maximum emission.

To determine the excitation spectrum, set the emission monochromator to the wavelength

of maximum emission and scan the excitation monochromator over a range (e.g., 250-450

nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain 1H and 13C NMR spectra for structural confirmation.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable

deuterated solvent (e.g., DMSO-d6, CDCl3, or Acetone-d6) in an NMR tube.

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

1H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Integrate the signals to determine the relative number of protons.

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling

constants.

13C NMR Acquisition:
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Acquire a proton-decoupled 13C spectrum.

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be

used to differentiate between CH, CH2, and CH3 groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Instrumentation: Use a mass spectrometer with a suitable ionization source, such as

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Measurement:

Infuse the sample solution into the ion source.

Acquire the mass spectrum in both positive and negative ion modes to identify the

molecular ion ([M+H]+ or [M-H]-).

For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-

induced dissociation (CID) to generate fragment ions.

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the comprehensive spectroscopic

analysis of a coumarin derivative like Ethyl 7-hydroxycoumarin-4-carboxylate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b087006#spectroscopic-analysis-of-ethyl-7-
hydroxycoumarin-4-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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